molecular formula C9H8N2O3S B2666821 Methyl 2-oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]thiazine-7-carboxylate CAS No. 443955-71-3

Methyl 2-oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]thiazine-7-carboxylate

Cat. No.: B2666821
CAS No.: 443955-71-3
M. Wt: 224.23
InChI Key: HVFSNKWAUPKWPC-UHFFFAOYSA-N
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Description

Methyl 2-oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]thiazine-7-carboxylate is a heterocyclic compound that features a unique structure combining a pyridine ring fused with a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]thiazine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization with ammonium acetate under reflux conditions . This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]thiazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazine derivatives.

Scientific Research Applications

Methyl 2-oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]thiazine-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]thiazine-7-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar pyridine-thiazine fused ring structure and exhibit comparable biological activities.

    Thiazole derivatives:

Uniqueness

Methyl 2-oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]thiazine-7-carboxylate is unique due to its specific substitution pattern and the presence of both a pyridine and thiazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 2-oxo-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c1-14-9(13)5-2-6-8(10-3-5)15-4-7(12)11-6/h2-3H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFSNKWAUPKWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N=C1)SCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The ester (a) (1.0 g) in acetic acid (50 ml) was treated with iron powder (10 g) and the mixture was stirred and heated at 60° C. for 1 hour, cooled and filtered. The filtrate was evaporated, treated with sodium bicarbonate solution and extracted with warm chloroform. It was dried over sodium sulfate and evaporated to give a white solid (0.85 g).
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step One

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